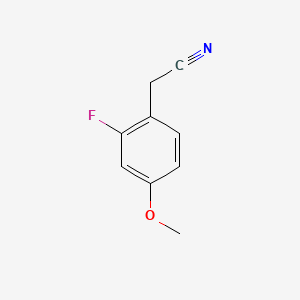

4-Methoxy-2-fluorobenzyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPZYRPNHFQVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649945 | |

| Record name | (2-Fluoro-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749934-29-0 | |

| Record name | (2-Fluoro-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluoro-4-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-fluorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 4-methoxy-2-fluorobenzyl cyanide (CAS No. 749934-29-0), a valuable intermediate in organic synthesis. Due to the limited availability of published experimental data for this specific molecule, this document outlines detailed, projected experimental protocols based on well-established and analogous chemical transformations reported for structurally similar compounds.

Introduction

This compound, also known as (2-fluoro-4-methoxyphenyl)acetonitrile, is a substituted aromatic nitrile. Such compounds are significant precursors in medicinal chemistry and materials science, often serving as key building blocks for more complex molecular architectures. The strategic placement of the fluoro and methoxy groups on the benzene ring can significantly influence the physicochemical and biological properties of the final products. This guide explores the most viable synthetic pathways to access this important intermediate.

Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes in synthesizing benzyl cyanides involve either the direct displacement of a benzylic halide with a cyanide salt or a multi-step conversion from a corresponding benzaldehyde.

Caption: Plausible synthetic pathways for this compound.

Detailed Experimental Protocols

The following protocols are projected based on established methodologies for analogous compounds. Researchers should perform small-scale trials to optimize these conditions for the specific substrate.

3.1. Pathway 1: Synthesis from 2-Fluoro-4-methoxybenzaldehyde via a Two-Step Process

This pathway first reduces the aldehyde to the corresponding benzyl alcohol, which is then converted to the target nitrile.

Step 1: Reduction of 2-Fluoro-4-methoxybenzaldehyde to (2-Fluoro-4-methoxyphenyl)methanol

-

Reaction Principle: The aldehyde is reduced to a primary alcohol using a mild reducing agent like sodium borohydride.

-

Procedure:

-

To a solution of 2-fluoro-4-methoxybenzaldehyde (1.0 eq.) in methanol (0.2 M), add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is neutral.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield (2-fluoro-4-methoxyphenyl)methanol, which can often be used in the next step without further purification.

-

Step 2: Conversion of (2-Fluoro-4-methoxyphenyl)methanol to this compound

-

Reaction Principle: The benzyl alcohol is first converted to a more reactive benzyl halide (e.g., bromide), followed by nucleophilic substitution with a cyanide salt.

-

Procedure:

-

Dissolve the (2-fluoro-4-methoxyphenyl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) (0.3 M).

-

Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture into ice-water and extract with CH₂Cl₂.

-

Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude 2-fluoro-4-methoxybenzyl bromide.

-

Caution: Benzyl bromides are lachrymatory. Handle in a well-ventilated fume hood.

-

Dissolve the crude benzyl bromide in a polar aprotic solvent like acetone or dimethylformamide (DMF) (0.4 M).

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq.) to the solution.

-

Heat the mixture to reflux (for acetone) or around 60-80 °C (for DMF) and monitor by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

3.2. Pathway 2: Direct Cyanation of a Benzyl Halide

This is a more direct approach if the corresponding benzyl halide is readily available.

-

Reaction Principle: This method relies on the direct nucleophilic substitution of a halide (chloride or bromide) with a cyanide anion. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) is a less toxic alternative to simple alkali metal cyanides.

-

Procedure (based on a similar transformation[1]):

-

In a sealed reaction vessel, add 2-fluoro-4-methoxybenzyl chloride (1.0 eq.), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 eq.), and a copper(I) iodide (CuI) catalyst (0.3 eq.).

-

Add toluene as the solvent (to make a ~0.5 M solution with respect to the benzyl chloride).

-

Seal the vessel and heat the reaction mixture to 180 °C with vigorous stirring for 20 hours.

-

After cooling to room temperature, add an internal standard (e.g., phenetole) dissolved in dichloromethane for analytical purposes, or proceed directly to workup.

-

Dilute the mixture with an organic solvent and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

-

Quantitative Data Summary

The following table summarizes the projected reaction parameters for the synthesis of this compound, based on analogous reactions reported in the literature.

| Pathway | Step | Key Reagents | Solvent | Temperature | Reaction Time | Projected Yield | Reference for Analogy |

| 1 | Reduction | 2-Fluoro-4-methoxybenzaldehyde, NaBH₄ | Methanol | 0 °C to RT | 1-3 h | >90% | General knowledge |

| Halogenation & Cyanation | (2-Fluoro-4-methoxyphenyl)methanol, PBr₃, NaCN | CH₂Cl₂, Acetone/DMF | 0 °C to Reflux | 4-12 h | 70-85% | [2] | |

| 2 | Direct Cyanation | 2-Fluoro-4-methoxybenzyl chloride, K₄[Fe(CN)₆], CuI | Toluene | 180 °C | 20 h | Moderate to Good | [1] |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to 4-Methoxy-2-fluorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-fluorobenzyl cyanide, also known by its IUPAC name 2-(2-fluoro-4-methoxyphenyl)acetonitrile, is a substituted aromatic nitrile. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group and the potential for the substituted benzene ring to interact with biological targets. This technical guide provides a summary of the available chemical and physical properties of this compound, alongside what is known about its synthesis and safety considerations. At present, detailed information regarding its applications in drug development and specific biological pathways is limited in publicly accessible literature.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of this compound is presented below. It should be noted that some key physical data points, such as melting and boiling points, are not consistently reported across public sources, indicating a need for further experimental characterization.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-fluoro-4-methoxyphenyl)acetonitrile | [1] |

| Synonyms | This compound | [1][2] |

| CAS Number | 749934-29-0 | [1] |

| Molecular Formula | C₉H₈FNO | [1][2] |

| Molecular Weight | 165.164 g/mol | [2] |

| Appearance | Solid (likely white or off-white) or Clear pale yellow liquid | [2] |

| Solubility in Water | Low solubility | [2] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane | [2] |

| Stability | Stable under normal conditions | [2] |

Note: "Data needed" indicates that reliable experimental values were not found in the searched literature. The physical state may vary based on purity.

Synthesis and Reactivity

Logical Synthesis Workflow

The synthesis of this compound would likely begin with a suitable precursor, such as 2-fluoro-4-methoxybenzaldehyde. This starting material can be converted to the corresponding benzyl cyanide through a series of well-established organic reactions.

Caption: A plausible synthetic route to this compound.

Experimental Considerations for Synthesis

Based on general procedures for analogous compounds, a potential synthesis could involve the following steps:

-

Reduction of the Aldehyde: 2-Fluoro-4-methoxybenzaldehyde would be reduced to 2-fluoro-4-methoxybenzyl alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent.

-

Halogenation of the Alcohol: The resulting benzyl alcohol would then be converted to a benzyl halide (chloride or bromide) using a halogenating agent such as thionyl chloride or phosphorus tribromide.

-

Cyanation of the Benzyl Halide: The final step would involve a nucleophilic substitution reaction where the benzyl halide is treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent to yield this compound.

Caution: This is a generalized protocol. Researchers should consult relevant literature for specific reaction conditions and safety precautions, especially when working with highly toxic cyanide reagents.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For structural confirmation, it is imperative that researchers undertaking the synthesis and use of this compound perform a full spectroscopic characterization.

Applications in Drug Discovery and Development

Currently, there is a lack of specific information in the scientific literature detailing the use of this compound in drug discovery or its effects on biological signaling pathways. A related compound, 2-(2,3-difluoro-4-methoxyphenyl)acetonitrile, is noted as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting pathways in oncology and neurology.[3] This suggests that fluorinated and methoxy-substituted phenylacetonitriles are recognized as important scaffolds in medicinal chemistry. The unique electronic properties conferred by the fluorine and methoxy substituents on the aromatic ring of this compound could potentially lead to novel interactions with biological targets and improved pharmacokinetic properties in drug candidates.

Safety and Handling

Specific safety data for this compound is not detailed in readily available Safety Data Sheets (SDS). However, based on its chemical structure as a benzyl cyanide derivative, it should be handled with extreme caution in a well-ventilated fume hood.

General safety precautions for benzyl cyanides include:

-

Toxicity: Benzyl cyanides can be toxic if ingested, inhaled, or absorbed through the skin.

-

Irritation: They can cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

-

Handling: Avoid generating dust or aerosols.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Researchers should always consult a comprehensive and compound-specific SDS before handling this chemical.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has summarized the currently available information on its chemical and physical properties. However, there are significant gaps in the publicly available data, particularly concerning its detailed physical properties, specific experimental protocols for its synthesis, comprehensive spectroscopic data, and, most notably, its applications and biological activity in the context of drug discovery. Further research is required to fully characterize this compound and explore its potential as a building block for novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 4-Methoxy-2-fluorobenzyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Methoxy-2-fluorobenzyl cyanide. These predictions are derived from the analysis of similar compounds and foundational spectroscopic theory, offering a valuable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.25 | t | J(H,H) ≈ 8.5 | 1H | Ar-H (H6) |

| ~6.75 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.5 | 1H | Ar-H (H5) |

| ~6.65 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 11.0 | 1H | Ar-H (H3) |

| ~3.80 | s | - | 3H | -OCH₃ |

| ~3.70 | s | - | 2H | -CH₂CN |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, J(C,F) ≈ 245 Hz) | C-F (C2) |

| ~159 | C-OCH₃ (C4) |

| ~131 (d, J(C,F) ≈ 5 Hz) | C-H (C6) |

| ~118 | -CN |

| ~115 (d, J(C,F) ≈ 20 Hz) | C-H (C3) |

| ~110 (d, J(C,F) ≈ 2 Hz) | C-CH₂CN (C1) |

| ~101 (d, J(C,F) ≈ 25 Hz) | C-H (C5) |

| ~55.5 | -OCH₃ |

| ~18 | -CH₂CN |

Table 3: Predicted IR Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Medium | C≡N stretch |

| ~1610, 1500 | Strong | C=C aromatic ring stretch |

| ~1250 | Strong | C-O-C asymmetric stretch |

| ~1030 | Strong | C-O-C symmetric stretch |

| ~1100 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 165 | High | [M]⁺ (Molecular Ion) |

| 125 | Medium | [M - CH₂CN]⁺ |

| 110 | High | [M - CH₂CN - CH₃]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a cyanide group for a benzylic halide. A general procedure is outlined below:

Reaction Scheme:

Materials:

-

2-Fluoro-4-methoxybenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-4-methoxybenzyl bromide (1.0 eq) in anhydrous DMF.

-

Add sodium cyanide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Place a drop of the neat liquid product between two potassium bromide (KBr) plates to form a thin film.

-

Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Acquire the mass spectrum using electron ionization (EI) or electrospray ionization (ESI) mode.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a novel chemical compound like this compound.

In-Depth Technical Guide: 4-Methoxy-2-fluorobenzyl Cyanide

CAS Number: 749934-29-0

This technical guide provides a comprehensive overview of 4-Methoxy-2-fluorobenzyl cyanide, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a general synthesis methodology, and discusses its potential applications based on the activities of structurally related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 749934-29-0 | [2] |

| Molecular Formula | C₉H₈FNO | [1] |

| Molecular Weight | 165.16 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Synonyms | (2-Fluoro-4-methoxyphenyl)acetonitrile, 2-Fluoro-4-methoxybenzeneacetonitrile | [1] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a general and widely applicable method for the synthesis of benzyl cyanides involves the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide. This reaction is a standard procedure in organic synthesis.[3]

General Experimental Protocol: Cyanation of Benzyl Halide

This protocol is a generalized procedure based on common methods for the synthesis of benzyl cyanides and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

4-Methoxy-2-fluorobenzyl halide (chloride or bromide)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetone)

-

Inert gas (e.g., Nitrogen or Argon)

-

Quenching solution (e.g., aqueous sodium hypochlorite)

-

Extraction solvent (e.g., Ethyl acetate or Dichloromethane)

-

Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 4-Methoxy-2-fluorobenzyl halide in the chosen anhydrous polar aprotic solvent.

-

Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of finely powdered sodium cyanide or potassium cyanide to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized (typical ranges are from room temperature to 100°C and for several hours to overnight).

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding an aqueous solution of sodium hypochlorite to decompose any excess cyanide. Caution: This step should be performed in a well-ventilated fume hood as toxic hydrogen cyanide gas can be evolved.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using an appropriate technique, such as column chromatography on silica gel or distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not yet reported, the benzyl cyanide scaffold is a key structural motif in a wide range of pharmaceuticals. The introduction of fluorine and methoxy substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Benzyl cyanide and its derivatives are precursors to a variety of drug classes, including:

-

Anticonvulsants: The core structure can be elaborated to synthesize compounds with activity against seizures.

-

Antidepressants: Certain derivatives are known to interact with targets in the central nervous system relevant to mood disorders.

-

Analgesics: The scaffold is present in some opioid and non-opioid pain relievers.

-

Antihistamines: Modification of the benzyl cyanide structure has led to the development of H1 receptor antagonists.

The fluorine atom in this compound can enhance metabolic stability and binding affinity to biological targets, while the methoxy group can influence solubility and receptor interactions. These properties make it an attractive starting material for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.

Logical Relationship Diagram

Caption: Role of this compound in a drug discovery workflow.

Safety Information

Detailed toxicological data for this compound are not available. However, as an organic cyanide, it should be handled with extreme caution. Benzyl cyanides are generally toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of exposure, immediate medical attention is necessary.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data and biological activity studies are currently limited, its structural features suggest it could serve as a valuable precursor for the development of novel pharmaceuticals. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

An In-depth Technical Guide on the Physical Properties of 4-Methoxy-2-fluorobenzyl cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical properties of substituted benzyl cyanides, with a specific focus on 4-Methoxy-2-fluorobenzyl cyanide. Due to the limited availability of specific experimental data for this compound, this document presents data for the closely related isomer, 2-Methoxy-4-fluorobenzyl cyanide, as a reference. Furthermore, it outlines detailed experimental protocols for the determination of key physical properties such as boiling point, density, melting point, and solubility, which are crucial for the handling, synthesis, and application of this compound in research and drug development.

Introduction

This compound (CAS No. 749934-29-0) is a substituted aromatic nitrile.[1] Compounds of this class are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The physical properties of such a compound are critical for its purification, reaction setup, and formulation. This guide aims to consolidate the available information and provide standardized methodologies for its characterization.

Physical Properties of Methoxyfluorobenzyl Cyanide Isomers

Table 1: Physical Properties of 2-Methoxy-4-fluorobenzyl cyanide

| Property | Value |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.16 g/mol |

| Boiling Point | 244 °C |

| Density | 1.148 g/cm³ |

| Flash Point | 101 °C |

| Form | Crystalline Powder |

| Color | Yellow |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Data sourced from ChemicalBook for 2-Methoxy-4-fluorobenzyl cyanide.[2]

Experimental Protocols for Determination of Physical Properties

The following are generalized experimental protocols for determining the key physical properties of organic compounds like this compound. These methods are standard in organic chemistry laboratories.[4][5]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common laboratory method for determining the boiling point is simple distillation.[4]

Experimental Workflow for Boiling Point Determination

Caption: A flowchart illustrating the steps for determining the boiling point of a liquid using simple distillation.

Determination of Density

Density is the mass of a substance per unit volume.[5] For a liquid, it can be determined by measuring the mass of a known volume.

Caption: A flowchart detailing the process of determining the melting point of a solid.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. [5]It is a key parameter for reaction and formulation development. Qualitative solubility is often tested in a range of solvents of varying polarity.

Caption: A diagram illustrating how the molecular structure of a compound influences its physical properties.

Conclusion

While specific experimental data for this compound remains to be published, the data for its isomer, 2-Methoxy-4-fluorobenzyl cyanide, provides a reasonable estimation of its physical properties. The experimental protocols detailed in this guide offer a standardized approach for researchers to determine these properties in their own laboratories. Accurate characterization of these physical properties is essential for the effective use of this compound in the advancement of chemical and pharmaceutical research.

References

Starting Materials for the Synthesis of 4-Methoxy-2-fluorobenzyl Cyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-methoxy-2-fluorobenzyl cyanide, a key intermediate in the development of various pharmaceutical compounds. The document details the necessary starting materials, key chemical transformations, and provides experimental protocols based on established and analogous chemical reactions. Quantitative data from the literature for similar transformations are summarized to provide a comparative reference for potential yields and reaction conditions.

Introduction

This compound is a substituted aromatic nitrile whose structural motifs are of interest in medicinal chemistry. The synthesis of this compound can be approached through several strategic pathways, primarily converging on the late-stage introduction of the cyanide group. The choice of starting material is often dictated by commercial availability, cost, and the desired scale of the synthesis. This guide explores three principal synthetic strategies, each commencing from a different readily accessible precursor: 4-methoxy-2-fluorobenzaldehyde, 4-methoxy-2-fluoroaniline, and 4-methoxy-2-fluorotoluene.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be efficiently achieved through multi-step sequences. Below are the most viable synthetic routes, outlining the starting materials and key intermediates.

Pathway 1: From 4-Methoxy-2-fluorobenzaldehyde

This pathway involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide, and subsequent nucleophilic substitution with a cyanide salt.

Caption: Synthesis of this compound from 4-Methoxy-2-fluorobenzaldehyde.

Pathway 2: From 4-Methoxy-2-fluoroaniline

This route utilizes the Sandmeyer reaction, a classic transformation for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2]

Caption: Synthesis of this compound from 4-Methoxy-2-fluoroaniline.

Note: Direct conversion of the diazonium salt to the benzyl cyanide is not a standard Sandmeyer reaction. The more likely route involves the formation of the benzonitrile, which would then require subsequent homologation to the benzyl cyanide.

Pathway 3: From 4-Methoxy-2-fluorotoluene

This pathway involves a free-radical halogenation of the benzylic methyl group, followed by nucleophilic substitution with a cyanide source.

Caption: Synthesis of this compound from 4-Methoxy-2-fluorotoluene.

Quantitative Data for Key Transformations

The following tables summarize typical reaction conditions and reported yields for transformations analogous to those in the proposed synthetic pathways. This data is intended to serve as a reference for process development and optimization.

Table 1: Reduction of Substituted Benzaldehydes

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxybenzaldehyde | NaBH₄ | Methanol | Room Temp. | 0.5 | 92 |

| 2-Fluorobenzaldehyde | NaBH₄ | Methanol | Room Temp. | 0.5 | 95 |

Table 2: Halogenation of Substituted Benzyl Alcohols

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxybenzyl alcohol | Thionyl chloride | Chloroform | Reflux | 2 | Not specified |

| 4-Methoxybenzyl alcohol | HBr | Benzene | 58 | 0.5 | 71.4 |

Table 3: Cyanation of Substituted Benzyl Halides

| Substrate | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromo-1-bromomethyl-5-methoxy-3-methyl benzene | NaCN | DMSO | 90 | 2 | 87[3] |

| 2,4-Dichlorobenzyl chloride | NaCN | Methanol | 50-52 | 8 | Not specified |

Table 4: Sandmeyer Cyanation of Substituted Anilines

| Substrate | Diazotization Reagents | Cyanation Reagent | Solvent | Temperature (°C) | Yield (%) |

| 4-Methoxyaniline | t-BuONO, HBF₄ | CuCN | Acetonitrile | Room Temp. | 52-93[1] |

| Various anilines | NaNO₂, HCl | KCN, CuCN | Water/Toluene | 0-5 | 34-92[1] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound. Where a specific protocol for the target molecule is not available in the literature, a procedure for a closely related analogue is provided.

Pathway 1: From 4-Methoxy-2-fluorobenzaldehyde

Step 1: Synthesis of 4-Methoxy-2-fluorobenzyl alcohol (Analogous Reduction)

This protocol is based on the reduction of similar substituted benzaldehydes.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-fluorobenzaldehyde (1.0 eq) in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-methoxy-2-fluorobenzyl alcohol.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 4-Methoxy-2-fluorobenzyl chloride (Analogous Halogenation)

This protocol is based on the chlorination of 4-methoxybenzyl alcohol.[4]

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxy-2-fluorobenzyl alcohol (1.0 eq) in dry chloroform.[4]

-

Chlorination: Add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.[4]

-

Reaction: Heat the reaction mixture to reflux and stir for 2 hours.[4]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with chloroform. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 4-methoxy-2-fluorobenzyl chloride can be purified by vacuum distillation.

Step 3: Synthesis of this compound (Analogous Cyanation)

This protocol is based on the cyanation of a substituted benzyl bromide.[3]

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2-fluorobenzyl chloride (1.0 eq) in dimethyl sulfoxide (DMSO).[3]

-

Cyanation: Add a solution of sodium cyanide (NaCN) (1.8 eq) in DMSO dropwise to the reaction mixture.[3]

-

Reaction: Heat the resulting solution to 90 °C for 2 hours.[3]

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[3]

-

Purification: The product can be purified by column chromatography or recrystallization.

Pathway 2: From 4-Methoxy-2-fluoroaniline

Step 1 & 2: Sandmeyer Cyanation of 4-Methoxy-2-fluoroaniline (General Protocol)

This is a general procedure for the Sandmeyer reaction, which would yield 4-methoxy-2-fluorobenzonitrile. Further steps would be required to obtain the benzyl cyanide.[1][2]

-

Diazotization: Dissolve 4-methoxy-2-fluoroaniline (1.0 eq) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Heat this solution to 60-70 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Work-up: After the addition is complete, continue heating the mixture for an additional 30 minutes. Cool the reaction mixture to room temperature.

-

Extraction: Extract the product with an organic solvent such as toluene or dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 4-methoxy-2-fluorobenzonitrile can be purified by distillation or column chromatography.

Pathway 3: From 4-Methoxy-2-fluorotoluene

Step 1: Side-chain Bromination of 4-Methoxy-2-fluorotoluene (General Protocol)

This is a general procedure for free-radical side-chain bromination.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 4-methoxy-2-fluorotoluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux and irradiate with the light source. Monitor the reaction progress by GC or TLC.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with water. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-methoxy-2-fluorobenzyl bromide. This can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Cyanation of 4-Methoxy-2-fluorobenzyl bromide

Follow the protocol described in Pathway 1, Step 3, using 4-methoxy-2-fluorobenzyl bromide as the starting material.

Conclusion

The synthesis of this compound can be approached from several commercially available starting materials. The choice of the synthetic route will depend on factors such as the cost and availability of the starting materials, the desired scale of the reaction, and the safety considerations associated with the reagents and intermediates. The protocols provided in this guide, based on established chemical literature for analogous compounds, offer a solid foundation for the development of a robust and efficient synthesis of this valuable pharmaceutical intermediate. Further optimization of reaction conditions will likely be necessary to achieve high yields and purity for the specific target molecule.

References

Isolating Excellence: A Technical Guide to the Purification of 4-Methoxy-2-fluorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the purification of 4-Methoxy-2-fluorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceutical compounds. Given the limited specific literature on the purification of this exact molecule, this paper presents established and effective purification strategies for analogous substituted benzyl cyanides. The protocols and data herein are compiled to offer robust starting points for developing a specific and optimized purification process.

Introduction

This compound is a substituted aromatic nitrile whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities, often arising from starting materials or side reactions during synthesis, can lead to lower yields, difficult isolations, and potential safety concerns in the final drug product. This guide details two primary purification techniques: recrystallization and column chromatography, providing both theoretical grounding and practical protocols.

Purification Strategies & Data Presentation

The choice of purification method depends on the impurity profile, the scale of the purification, and the desired final purity. Below is a summary of expected outcomes from each technique.

Table 1: Comparison of Purification Techniques for this compound

| Parameter | Recrystallization | Column Chromatography |

| Principle | Differential solubility of the compound and impurities in a solvent system at varying temperatures. | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. |

| Typical Purity | 98.0 - 99.5% | > 99.8% |

| Expected Yield | 75 - 90% | 85 - 95% |

| Scalability | Excellent for large quantities | Good, but can be resource-intensive for very large scales |

| Solvent Consumption | Moderate to High | High |

| Time Requirement | Moderate | High |

Experimental Protocols

The following sections provide detailed experimental protocols for the purification of this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The selection of an appropriate solvent system is critical for success.

3.1.1. Solvent Selection

An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. For substituted benzyl cyanides, common solvent systems include mixtures of a polar solvent (in which the compound is soluble) and a non-polar solvent (in which the compound is less soluble).

Table 2: Potential Solvent Systems for Recrystallization

| Solvent System | Ratio (v/v) | Expected Recovery | Notes |

| Isopropanol/Water | 9:1 to 7:3 | 80-90% | Good for moderately polar impurities. |

| Ethanol/Hexane | 1:1 to 1:3 | 75-85% | Effective for removing non-polar impurities. |

| Toluene | N/A | 70-80% | Can be effective if the compound crystallizes well from a single solvent. |

3.1.2. Experimental Protocol: Recrystallization from Isopropanol/Water

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in the minimum amount of hot isopropanol (approximately 80-100 mL) by heating on a hot plate with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Induce Crystallization: To the hot, clear solution, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid.

-

Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold 1:1 isopropanol/water solution.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Purification by Column Chromatography

For achieving very high purity or for separating complex mixtures of impurities, column chromatography is the method of choice.

3.2.1. Method Parameters

Table 3: Column Chromatography Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |

| Loading Technique | Dry loading with silica gel |

| Detection | UV at 254 nm |

3.2.2. Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a glass chromatography column by packing a slurry of silica gel in hexane.

-

Sample Preparation (Dry Loading): Dissolve 5.0 g of crude this compound in a minimal amount of dichloromethane. Add 10 g of silica gel and evaporate the solvent to obtain a free-flowing powder.

-

Loading: Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Begin elution with 95:5 Hexane:Ethyl Acetate, collecting fractions. Gradually increase the polarity of the mobile phase to 80:20 Hexane:Ethyl Acetate to elute the target compound.

-

Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting purified oil or solid under high vacuum to remove residual solvent.

Visualized Workflows

The following diagrams illustrate the logical flow of the described purification processes.

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

Conclusion

The purification of this compound is a critical step in ensuring the quality and efficacy of subsequent pharmaceutical manufacturing processes. This guide provides robust and adaptable protocols for recrystallization and column chromatography, two of the most effective methods for purifying substituted benzyl cyanides. Researchers and drug development professionals are encouraged to use these methodologies as a foundation for developing optimized, in-house purification procedures tailored to their specific impurity profiles and production scales.

Stability and Storage of 4-Methoxy-2-fluorobenzyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage considerations for 4-Methoxy-2-fluorobenzyl cyanide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally analogous compounds, including various substituted benzyl cyanides. The recommendations herein are intended to provide a robust framework for handling, storing, and assessing the stability of this compound to ensure its integrity for research and drug development purposes. This document outlines potential degradation pathways, recommended storage conditions, and hypothetical experimental protocols for stability testing.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical agents. The purity and stability of this intermediate are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Understanding the chemical stability of this compound and the optimal conditions for its storage are therefore critical for researchers and drug development professionals. This guide aims to provide a detailed technical resource on these aspects, drawing upon data from related chemical entities to establish best practices.

Chemical Properties and Inherent Stability

While specific experimental data on the stability of this compound is not extensively published, an analysis of its structure allows for the prediction of its general stability. The presence of a nitrile group, a methoxy group, a fluorine atom, and a benzyl ring influences its reactivity and potential degradation pathways.

Table 1: General Chemical Properties of Substituted Benzyl Cyanides

| Property | General Description | Reference |

| Appearance | Colorless to light yellow or white solid/liquid | [1] |

| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases.[2] | [2] |

| Hygroscopicity | Some analogs are noted to be hygroscopic.[3] | [3] |

| Sensitivity | May be sensitive to air and light.[3] | [3] |

Potential Degradation Pathways

The primary degradation pathways for benzyl cyanides typically involve the nitrile group and potential reactions on the benzyl ring or its substituents. These pathways are generally applicable to this compound.

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of the corresponding amide and subsequently the carboxylic acid. This is a common degradation pathway for nitrile-containing compounds.

-

Oxidation: The benzylic position can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to air and light.[2]

-

Polymerization: While less common for substituted benzyl cyanides, polymerization can occur under certain conditions, especially in the presence of strong bases.

-

Reaction with Acids: Contact with strong acids can lead to the evolution of highly toxic hydrogen cyanide gas.[1]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the safety data sheets of analogous compounds, the following storage and handling conditions are recommended to maintain the stability of this compound.

Table 2: Recommended Storage and Handling Protocols

| Condition | Recommendation | Rationale | References |

| Temperature | Store in a cool, dry place. The recommended storage temperature is often indicated on the product label.[3] | To minimize the rate of potential degradation reactions. | [3] |

| Atmosphere | Handle and store under an inert gas (e.g., argon, nitrogen).[3] | To prevent oxidation and reaction with atmospheric moisture. | [3] |

| Container | Keep container tightly closed.[1][4][5] | To prevent exposure to air and moisture. | [1][4][5] |

| Light | Store in a light-resistant container in a shaded area.[4] | To prevent light-induced degradation. | [4] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][6] | To prevent vigorous and potentially hazardous reactions. | [2][6] |

| Hygiene | Wash hands thoroughly after handling.[1][4][5] Change contaminated clothing.[3] | To prevent accidental exposure and contamination. | [1][3][4][5] |

Proposed Experimental Protocols for Stability Testing

To ascertain the specific stability profile of this compound, a formal stability testing program should be implemented. The following are hypothetical, yet standard, experimental protocols that can be adapted for this purpose.

Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile, methanol).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid sample at 80°C for 48 hours.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Characterize major degradation products using LC-MS and NMR.

Caption: Workflow for a forced degradation study of this compound.

Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Storage: Store multiple batches of this compound in the proposed commercial packaging (or an inert equivalent) under the following ICH (International Council for Harmonisation) conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for:

-

Appearance

-

Assay (potency)

-

Purity (related substances)

-

Moisture content (if applicable)

-

Table 3: Hypothetical Long-Term Stability Testing Schedule and Parameters

| Time Point (Months) | Storage Condition | Tests to be Performed |

| 0, 3, 6, 9, 12, 18, 24, 36 | 25°C / 60% RH | Appearance, Assay, Purity, Moisture Content |

| 0, 1, 2, 3, 6 | 40°C / 75% RH | Appearance, Assay, Purity, Moisture Content |

Conclusion

While specific stability data for this compound is scarce, a comprehensive understanding of its stability and optimal storage conditions can be extrapolated from structurally related compounds. To ensure the integrity of this important pharmaceutical intermediate, it is imperative to store it in a cool, dry, and dark environment, under an inert atmosphere, and away from incompatible materials. The implementation of a rigorous stability testing program, including forced degradation and long-term studies, is essential to definitively establish its shelf-life and degradation profile. The protocols and recommendations provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to handle and store this compound effectively, thereby ensuring the quality and reliability of their research and development endeavors.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Methoxy-2-fluorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 4-Methoxy-2-fluorobenzyl cyanide. The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the benzene ring presents a unique electronic environment that influences the chemical behavior of the nitrile functionality. This document details the synthesis of the parent compound, explores the primary reactions of the nitrile group—hydrolysis, reduction, and cycloaddition—and provides detailed experimental protocols for these transformations based on closely related analogues.

Introduction

This compound (CAS No. 886498-56-2) is a substituted aromatic nitrile of interest in medicinal chemistry and drug development due to the prevalence of the fluoromethoxy-substituted phenyl motif in bioactive molecules.[1][2][3] The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amines, and ketones, making it a valuable intermediate in the synthesis of complex molecular architectures.

The reactivity of the nitrile carbon is fundamentally electrophilic. Electron-donating groups on the aromatic ring, such as the methoxy group, decrease the electrophilicity of the nitrile carbon, thereby slowing down nucleophilic attacks. Conversely, electron-withdrawing groups like fluorine enhance the electrophilicity. The interplay of these opposing electronic effects in this compound dictates its specific reactivity profile.

Synthesis of this compound

A plausible synthetic route to this compound commences with the commercially available 3-fluorophenol. The synthesis involves the protection of the hydroxyl group, followed by bromination, Grignard reagent formation, formylation to yield 2-fluoro-4-methoxybenzaldehyde, and subsequent conversion to the target benzyl cyanide.[4][5]

Caption: Proposed synthetic pathway for this compound.

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, leading to a variety of important chemical transformations.

Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base. The reaction proceeds through an amide intermediate. For this compound, this would yield 4-Methoxy-2-fluorophenylacetic acid.

Caption: General scheme for the hydrolysis of a nitrile to a carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis (Adapted from substituted benzonitriles)

-

A mixture of the substituted benzyl cyanide (10 mmol) and 20% aqueous hydrochloric acid (50 mL) is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold water and recrystallized from ethanol/water to afford the pure carboxylic acid.

| Reactant | Conditions | Product | Yield (%) | Reference |

| 4-Methoxybenzonitrile | 20% HCl, Reflux, 4h | 4-Methoxyphenylacetic acid | 85-95 | [6] |

| 2-Fluorobenzonitrile | H2SO4/H2O, 100°C, 24h | 2-Fluorobenzoic acid | ~90 | [7] |

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8][9][10][11] This reaction provides a direct route to 2-(4-Methoxy-2-fluorophenyl)ethan-1-amine, a valuable building block.

Caption: Reduction of a nitrile to a primary amine using LiAlH4.

Experimental Protocol: Reduction with LiAlH₄ (Adapted from substituted benzyl cyanides)

-

To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of the substituted benzyl cyanide (1 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

| Reactant | Conditions | Product | Yield (%) | Reference |

| Benzyl cyanide | 1. LiAlH4, THF; 2. H2O | 2-Phenylethan-1-amine | >90 | [12] |

| 4-Methoxybenzyl cyanide | 1. LiAlH4, Et2O; 2. H2O | 2-(4-Methoxyphenyl)ethan-1-amine | 80-90 | [13] |

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. For instance, reaction with an azide would yield a tetrazole, a common scaffold in medicinal chemistry.

Caption: [3+2] Cycloaddition of a nitrile with an azide to form a tetrazole.

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide (Adapted from substituted benzonitriles)

-

A mixture of the substituted benzyl cyanide (1 equivalent), sodium azide (1.5 equivalents), and triethylammonium chloride (1.5 equivalents) in toluene is heated at reflux for 24-48 hours.

-

The reaction is monitored by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with water and the aqueous layer is separated.

-

The aqueous layer is acidified with concentrated hydrochloric acid to pH 2-3, leading to the precipitation of the tetrazole product.

-

The solid is collected by filtration, washed with water, and dried.

| Reactant | Dipole | Conditions | Product | Yield (%) | Reference |

| Benzonitrile | NaN3, NH4Cl | DMF, 120°C, 24h | 5-Phenyl-1H-tetrazole | 80-90 | General Procedure |

| 4-Methoxybenzonitrile | NaN3, Et3N·HCl | Toluene, Reflux, 36h | 5-(4-Methoxyphenyl)-1H-tetrazole | 75-85 | General Procedure |

Quantitative Data

Spectroscopic Data of Analogous Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (ν_CN, cm⁻¹) | Reference |

| 4-Methoxybenzyl cyanide | 7.25 (d, 2H), 6.90 (d, 2H), 3.80 (s, 3H), 3.65 (s, 2H) | 159.2, 129.5, 122.3, 118.1, 114.4, 55.3, 22.5 | 2247 | [14][15] |

| 2-Fluorobenzyl cyanide | 7.50-7.10 (m, 4H), 3.80 (s, 2H) | 161.4 (d, J=247 Hz), 131.5, 129.8, 124.6, 117.2, 115.6 (d, J=21 Hz), 115.4, 17.5 | 2252 | General Data |

Note: The provided NMR and IR data are for analogous compounds and should be used as a reference for the expected spectral characteristics of this compound.

Conclusion

The nitrile group in this compound is a versatile functional group that can undergo a range of important chemical transformations. The electronic effects of the methoxy and fluoro substituents will modulate its reactivity, with the electron-donating methoxy group generally decreasing reactivity towards nucleophiles and the electron-withdrawing fluorine group increasing it. The provided experimental protocols, adapted from closely related compounds, offer a solid foundation for the synthetic manipulation of this molecule. Further experimental studies are warranted to fully elucidate the specific reaction kinetics and optimize conditions for the transformations of this compound.

References

- 1. This compound | 749934-29-0 [chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. 4-Fluoro-2-methoxybenzeneacetonitrile suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 7. 4-Methoxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]

- 14. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum [chemicalbook.com]

- 15. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Effects of Methoxy and Fluoro Groups in Benzyl Cyanides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of methoxy (-OCH₃) and fluoro (-F) substituents on the chemical and physical properties of benzyl cyanides. A thorough understanding of how these functional groups modulate electron density is paramount in the fields of medicinal chemistry and drug development, where precise control over a molecule's reactivity, acidity, and binding interactions is critical. This document collates quantitative data, outlines detailed experimental protocols, and presents visual models to elucidate the interplay of inductive and resonance effects conferred by these substituents.

Introduction: The Significance of Electronic Effects in Drug Design

The introduction of substituents onto an aromatic ring is a fundamental strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Methoxy and fluoro groups are particularly prevalent in medicinal chemistry due to their profound and distinct electronic influences.

The methoxy group is a classical example of a substituent with opposing electronic effects: it is inductively electron-withdrawing due to the high electronegativity of the oxygen atom, yet it is a strong electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the aromatic π-system.[1] This dual nature makes its overall effect highly dependent on its position (ortho, meta, or para) relative to a reaction center or functional group.[2]

The fluoro group , being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. Its resonance effect is generally considered to be weakly electron-donating, though this is often outweighed by its strong inductive pull. The small size of fluorine allows it to be introduced with minimal steric hindrance, making it a valuable tool for modifying electronic properties without significantly altering molecular shape.

Benzyl cyanide and its derivatives are important precursors and structural motifs in a wide array of pharmaceuticals, including analgesics, antihistamines, and antiarrhythmics.[3] The cyanomethyl group (-CH₂CN) is a weak acid, and its pKa is sensitive to the electronic nature of the substituents on the phenyl ring. Furthermore, the nitrile group itself is a useful functional handle for further synthetic transformations. Therefore, understanding how methoxy and fluoro substituents influence the acidity of the benzylic protons and the reactivity of the aromatic ring is crucial for the rational design of novel therapeutics.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent is quantitatively assessed through various physical organic parameters, including Hammett constants, pKa values, and spectroscopic data.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that quantifies the effect of a meta or para substituent on the reactivity of a functional group attached to a benzene ring.[4][5] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects.[3] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[6]

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| H | - | 0.00 | Reference |

| -OCH₃ | meta | +0.12 | Weakly Electron-Withdrawing (Inductive) |

| para | -0.27 | Electron-Donating (Resonance) | |

| -F | meta | +0.34 | Electron-Withdrawing (Inductive) |

| para | +0.06 | Weakly Electron-Withdrawing (Inductive > Resonance) |

Note: The Hammett constants provided are for the substitution on benzoic acid and serve as a good approximation for the electronic effects in benzyl cyanides.

Acidity of Benzylic Protons (pKa)

The acidity of the benzylic protons in benzyl cyanides is a direct measure of the stability of the resulting carbanion. Electron-withdrawing groups stabilize the negative charge of the conjugate base through inductive and/or resonance effects, leading to a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the carbanion, resulting in a higher pKa (weaker acid).

| Compound | Substituent | Position | pKa (in DMSO) |

| Benzyl Cyanide | H | - | 21.9 |

| 4-Methoxybenzyl Cyanide | -OCH₃ | para | ~22.5 (Estimated) |

| 4-Fluorobenzyl Cyanide | -F | para | ~21.5 (Estimated) |

| 3-Methoxybenzyl Cyanide | -OCH₃ | meta | ~21.7 (Estimated) |

| 3-Fluorobenzyl Cyanide | -F | meta | ~21.2 (Estimated) |

Spectroscopic Data

Infrared (IR) Spectroscopy: The stretching frequency of the nitrile group (C≡N) in the IR spectrum is sensitive to the electronic environment. Electron-withdrawing substituents tend to increase the C≡N bond strength and shift the absorption to a higher wavenumber, while electron-donating groups have the opposite effect due to conjugation.[7] Aromatic nitriles generally exhibit this peak at a lower frequency than aliphatic nitriles due to conjugation with the ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the benzylic protons (¹H NMR) and the carbons of the cyanomethyl group and the aromatic ring (¹³C NMR) are influenced by the electronic effects of the substituents. Electron-withdrawing groups will generally deshield nearby nuclei, shifting their signals to higher ppm values, while electron-donating groups will cause shielding (lower ppm).

| Compound | Substituent | Position | IR ν(C≡N) (cm⁻¹) | ¹³C NMR δ(CN) (ppm) | ¹³C NMR δ(CH₂) (ppm) |

| Benzyl Cyanide | H | - | ~2250 | ~118.0 | ~23.5 |

| 4-Methoxybenzyl Cyanide | -OCH₃ | para | ~2248 | ~118.2 | ~22.8 |

| 4-Fluorobenzyl Cyanide | -F | para | ~2252 | ~117.5 | ~22.7 |

| 2-Fluorobenzyl Cyanide | -F | ortho | Not readily available | 116.5 | 16.8 |

| 3-Methoxybenzyl Cyanide | -OCH₃ | meta | ~2250 | Not readily available | Not readily available |

| 3-Fluorobenzyl Cyanide | -F | meta | Not readily available | Not readily available | Not readily available |

Note: The spectroscopic data presented is a compilation from various sources and may have been recorded under different conditions. The values for 2-fluorobenzyl cyanide are from experimental data.[7] The other values are estimations based on established trends.

Experimental Protocols

General Synthesis of Substituted Benzyl Cyanides

The most common method for the synthesis of substituted benzyl cyanides is the nucleophilic substitution of a corresponding substituted benzyl halide with an alkali metal cyanide.[9]

Example Protocol: Synthesis of 4-Methoxybenzyl Cyanide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzyl chloride (1 equivalent) in a suitable solvent such as ethanol or acetone.

-

Addition of Cyanide: Add sodium cyanide (1.1 to 1.5 equivalents) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially in biphasic solvent systems.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.

Determination of pKa by Potentiometric Titration

The pKa of the weakly acidic benzylic protons can be determined by potentiometric titration in a non-aqueous solvent like dimethyl sulfoxide (DMSO) using a strong base such as potassium tert-butoxide.

-

Preparation: Calibrate a pH meter with appropriate standard buffers. Prepare a dilute solution (e.g., 0.01 M) of the benzyl cyanide derivative in anhydrous DMSO.

-

Titration: Titrate the solution with a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in isopropanol/methanol) added in small increments.

-

Data Collection: Record the pH (or potential) after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10][11]

Determination of Hammett Constants

Hammett constants are typically determined by measuring the equilibrium or rate constants for a series of meta- and para-substituted compounds and comparing them to the unsubstituted parent compound. For benzyl cyanides, this could be based on their acidity.

-

Measure pKa: Determine the pKa values for a series of substituted benzyl cyanides and the unsubstituted benzyl cyanide (pKa₀) as described above.

-

Calculate σ: The Hammett substituent constant (σ) can be calculated from the equation: σ = (pKa₀ - pKa) / ρ. A reaction constant (ρ) would need to be established for the deprotonation of benzyl cyanides in the chosen solvent system.

Visualizing Electronic Effects and Workflows

Graphviz diagrams are used to illustrate the interplay of electronic effects and the logical flow of experimental procedures.

Implications for Drug Development

The choice between a methoxy and a fluoro substituent can have profound consequences for the biological activity and pharmacokinetic profile of a drug candidate.

-

Modulating Acidity and Basicity: As demonstrated by their influence on the pKa of the benzylic protons, these substituents can alter the ionization state of nearby functional groups at physiological pH. This is critical for receptor binding, membrane permeability, and solubility. For instance, a para-fluoro group will increase the acidity of the benzylic protons compared to a para-methoxy group, which could be exploited to enhance a specific hydrogen bonding interaction or to facilitate a metabolic transformation.

-

Metabolic Stability: The introduction of a fluoro group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. A methoxy group, on the other hand, is susceptible to O-demethylation by cytochrome P450 enzymes, which can be a major metabolic pathway. This can be either a liability (rapid clearance) or an asset (in the case of a prodrug strategy).

-

Receptor Binding: The different electronic and steric profiles of methoxy and fluoro groups can lead to distinct interactions within a protein binding pocket. The electron-rich nature of the para-methoxy substituted ring can enhance π-π stacking or cation-π interactions, while the electron-poor fluoro-substituted ring may engage in different types of electrostatic or halogen bonding interactions.

-

Signaling Pathways: While the direct impact of these substituents on specific signaling pathways is context-dependent on the overall molecule, their ability to tune the properties of a pharmacophore is a key tool for optimizing pathway modulation. For example, by altering the pKa of a functional group, a drug's ability to interact with a kinase active site or a G-protein coupled receptor can be fine-tuned for increased potency and selectivity.

Conclusion